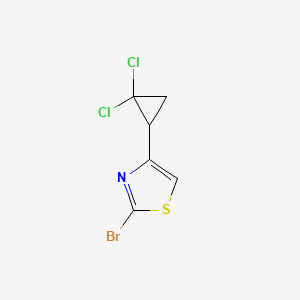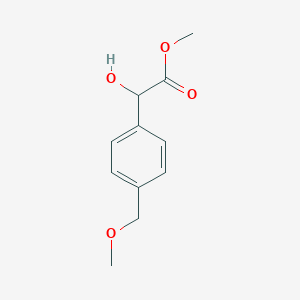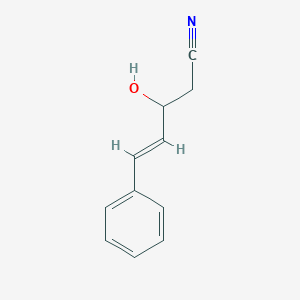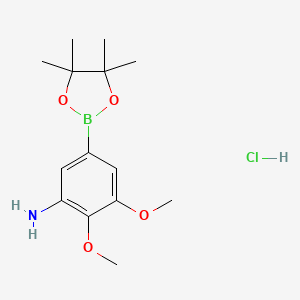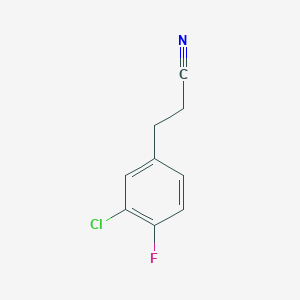
3-Chloro-4-fluorophenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7ClFN It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)propanenitrile typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a nitrile source under specific conditions. One common method is the reaction of 3-chloro-4-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a cyclization step to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(3-chloro-4-fluorophenyl)propanenitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution: Products include various substituted phenylpropanenitriles.
Reduction: The primary product is 3-(3-chloro-4-fluorophenyl)propanamine.
Oxidation: Products include 3-(3-chloro-4-fluorophenyl)propanoic acid and other oxidized derivatives.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
3-Chloro-4-fluorobenzaldehyde: A precursor in the synthesis of 3-(3-chloro-4-fluorophenyl)propanenitrile.
3-Chloro-4-fluorophenylacetonitrile: Another nitrile derivative with similar chemical properties.
Propriétés
Formule moléculaire |
C9H7ClFN |
|---|---|
Poids moléculaire |
183.61 g/mol |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6H,1-2H2 |
Clé InChI |
XXHXDONHTWCLDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCC#N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
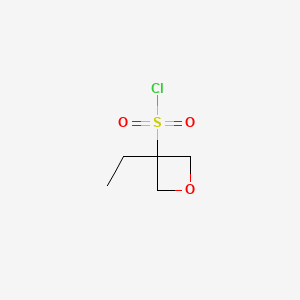

![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
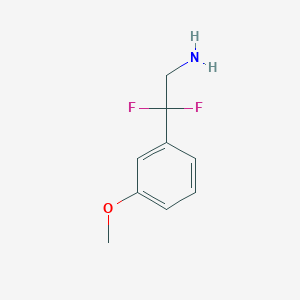
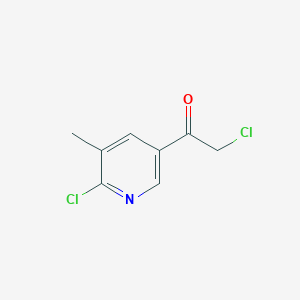
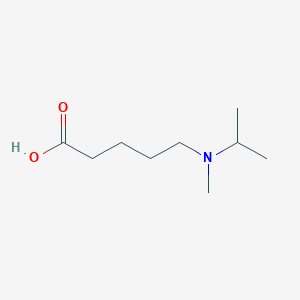

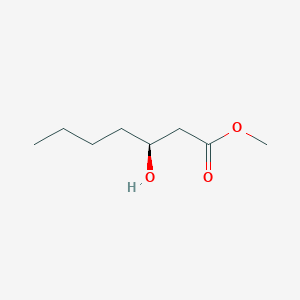
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
